Morpholine, 4-(2-thienylsulfonyl)-
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Overview
Description
Morpholine, 4-(2-thienylsulfonyl)-: is an organic compound that features a morpholine ring substituted with a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(2-thienylsulfonyl)- typically involves the reaction of morpholine with a thienylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of Morpholine, 4-(2-thienylsulfonyl)- can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-(2-thienylsulfonyl)- undergoes various types of chemical reactions including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thienylsulfinyl derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thienylsulfinyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(2-thienylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-thienylsulfonyl)- involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Morpholine: A simpler analog without the thienylsulfonyl group.
4-(2-Thienyl)morpholine: Lacks the sulfonyl group.
4-(2-Thienylsulfonyl)piperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness: Morpholine, 4-(2-thienylsulfonyl)- is unique due to the presence of both the morpholine ring and the thienylsulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler analogs .
Properties
IUPAC Name |
4-thiophen-2-ylsulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c10-14(11,8-2-1-7-13-8)9-3-5-12-6-4-9/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWMYLJUWYMTMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390104 |
Source
|
Record name | Morpholine, 4-(2-thienylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79279-29-1 |
Source
|
Record name | Morpholine, 4-(2-thienylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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